molecular formula C6H11Cl2N B13203493 3-(2,2-Dichlorocyclopropyl)propan-1-amine

3-(2,2-Dichlorocyclopropyl)propan-1-amine

Cat. No.: B13203493
M. Wt: 168.06 g/mol
InChI Key: MVFBASJLEUSPIM-UHFFFAOYSA-N
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Description

3-(2,2-Dichlorocyclopropyl)propan-1-amine is a chemical compound with the molecular formula C6H12Cl2N It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an amine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichlorocyclopropyl)propan-1-amine typically involves the cyclopropanation of an appropriate alkene followed by chlorination and subsequent amination. One common method includes the reaction of 2,2-dichlorocyclopropane with a suitable amine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichlorocyclopropyl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(2,2-Dichlorocyclopropyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Dichlorocyclopropyl)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The cyclopropyl ring may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Dichlorocyclopropyl)propan-2-amine
  • 3-(2,2-Dichlorocyclopropyl)propan-1-ol
  • 3-(2,2-Dichlorocyclopropyl)propan-2-ol

Uniqueness

3-(2,2-Dichlorocyclopropyl)propan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C6H11Cl2N

Molecular Weight

168.06 g/mol

IUPAC Name

3-(2,2-dichlorocyclopropyl)propan-1-amine

InChI

InChI=1S/C6H11Cl2N/c7-6(8)4-5(6)2-1-3-9/h5H,1-4,9H2

InChI Key

MVFBASJLEUSPIM-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)CCCN

Origin of Product

United States

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